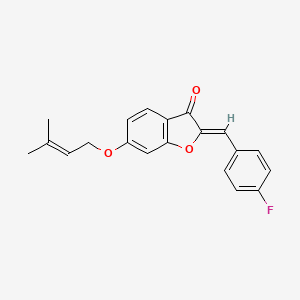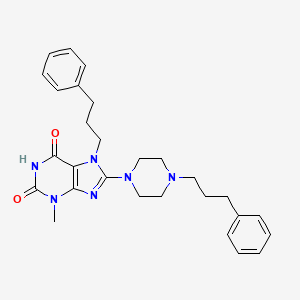
3-methyl-7-(3-phenylpropyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(3-phenylpropyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H34N6O2 and its molecular weight is 486.62. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(3-phenylpropyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(3-phenylpropyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihistaminic and Antiallergic Applications
A study by Pascal et al. synthesized and evaluated a series of purine derivatives, including compounds structurally related to the specified chemical, for their antihistaminic activity. These compounds demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic and anti-allergic agents (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).
Cardiovascular Research
Research conducted by Chłoń-Rzepa et al. investigated derivatives of purine for their cardiovascular activities. This study synthesized compounds, including 8-alkylamino substituted derivatives, and assessed them for their electrocardiographic, antiarrhythmic, and hypotensive activities. Some derivatives showed significant prophylactic antiarrhythmic and hypotensive effects, indicating the potential of such compounds in cardiovascular research (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Antimicrobial and Antituberculosis Activity
Konduri et al. designed and synthesized a series of purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds targeted the MurB enzyme, disrupting peptidoglycan biosynthesis and exerting antiproliferative effects. Several analogues showed promising activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as preclinical agents against tuberculosis (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).
Neuropharmacological Applications
Another area of application involves neuropharmacological research. Compounds with a structure related to the specified chemical have been synthesized and evaluated for their affinities to serotonin receptors. G. Chłoń et al. synthesized new derivatives with arylalkyl substituents in position 7 of purine-2,6-dione and studied their activity on 5-HT1A and 5-HT2A receptors. These compounds showed distinct affinities for 5-HT1A receptors, suggesting their potential utility in studying psychiatric and neurological disorders (Chłoń, Pawłowski, Duszyńska, Szaro, Tatarczńska, Kłodzińska, & Chojnacka-wójcik, 2001).
Herbicidal Activity
Li et al. developed novel 1-phenyl-piperazine-2,6-diones through a facile synthetic route and evaluated them for herbicidal activity. Among these compounds, a specific derivative showed the greatest herbicidal activity, indicating the potential use of such chemical structures in developing new herbicides (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).
Propriétés
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-31-25-24(26(35)30-28(31)36)34(17-9-15-23-12-6-3-7-13-23)27(29-25)33-20-18-32(19-21-33)16-8-14-22-10-4-2-5-11-22/h2-7,10-13H,8-9,14-21H2,1H3,(H,30,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXIVFQMGMKKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)
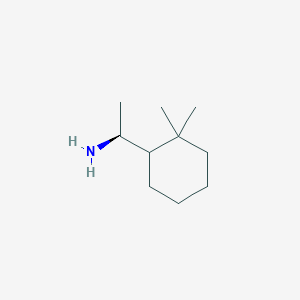
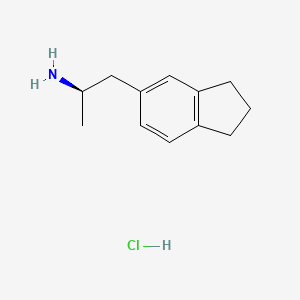
![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/no-structure.png)

![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)
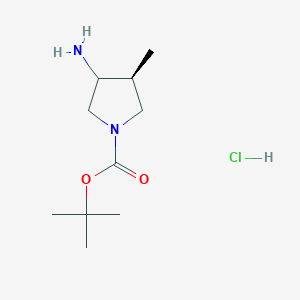
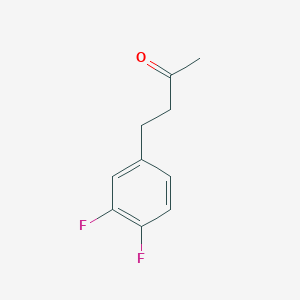
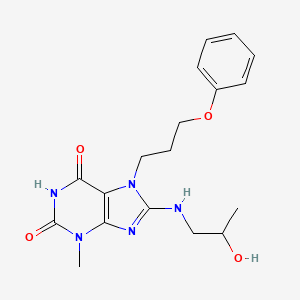
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2608868.png)

![2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2608874.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)
